molecular formula C6H11N B186959 2-Cyclohexen-1-amine CAS No. 1541-25-9

2-Cyclohexen-1-amine

Cat. No. B186959
CAS RN: 1541-25-9
M. Wt: 97.16 g/mol
InChI Key: ACYMGUSQXQEHGA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-amine is an organic compound with the molecular formula C6H11N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .


Synthesis Analysis

The synthesis of 2-cyclohexen-1-amine involves several steps. One method involves the condensation, tautomerisation, conjugate addition, and nitro-Mannich cyclisation . Another method involves the Birch reduction of anisole followed by acid hydrolysis .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexen-1-amine consists of a six-membered ring with one double bond and one amine group .


Chemical Reactions Analysis

2-Cyclohexen-1-amine can undergo a variety of chemical reactions. For example, it can participate in Michael reactions and Robinson annulations . It can also react with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition .

Scientific Research Applications

Synthesis of Tetrahydroquinoline Derivatives

2-Cyclohexen-1-amine: is used in the synthesis of a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles , which are important compounds in medicinal chemistry due to their potential biological activities .

Decarboxylation of α-Amino Acids

The compound serves as a catalyst in the decarboxylation of α-amino acids, leading to the production of corresponding amino compounds in good yields. This process is significant for obtaining optically active amino compounds .

Electrochemical Oxidative Dehydrogenation Aromatization

2-Cyclohexen-1-amine: is involved in electrochemical cross-dehydrogenation aromatization (ECDA) reactions with cyclohex-2-enone and amines, resulting in the synthesis of 1,4-phenylenediamine without the need for additional metal catalysts or chemical oxidants .

Organic Synthesis Building Block

As a multifunctional electrophile, it is used for various addition reactions in organic synthesis, including conjugate addition and Michael addition to enol silane, highlighting its versatility as a building block .

Synthesis of Cyclohexenone Derivatives

In organic chemistry, 2-Cyclohexen-1-amine is a key component for extending molecular frameworks through reactions like Michael addition with nucleophiles or Diels-Alder reaction with electron-rich dienes .

Tandem Michael Addition-Wittig Reaction

It plays a role in a highly stereoselective tandem Michael addition-Wittig reaction that produces multifunctional 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities .

Safety and Hazards

2-Cyclohexen-1-amine is a flammable liquid and vapor. It is toxic if swallowed, fatal in contact with skin or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Cyclohexenone, a related compound, is a versatile intermediate used in the synthesis of a variety of chemical products such as pharmaceuticals and fragrances . Therefore, 2-Cyclohexen-1-amine, with its similar structure, could potentially have similar applications in the future.

Relevant Papers A paper titled “Modular synthesis of cyclic cis - and trans -1,2-diamine derivatives” discusses the synthesis of functionalised aminocyclohexenes, which is related to 2-Cyclohexen-1-amine . Another paper discusses the use of LaCoODA, based on Co(II), showed better conversion and selectivity for 2-cyclohexen-1-one .

properties

IUPAC Name

cyclohex-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYMGUSQXQEHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2-Cyclohexen-1-amine be used to synthesize other valuable compounds?

A1: Yes, 2-Cyclohexen-1-amine serves as a valuable precursor in organic synthesis. For instance, it can be readily converted into 1,3-butadien-1-amine through flow and flash-vacuum pyrolysis techniques. [] This transformation highlights its utility in accessing important building blocks for further chemical synthesis.

Q2: Are there any known derivatives of 2-Cyclohexen-1-amine with biological activity?

A2: While the provided research doesn't directly focus on the biological activity of 2-Cyclohexen-1-amine, it does explore structurally related compounds. For example, N,N-dimethylcinnamylamine analogs, incorporating a cyclohexene ring system, have been investigated for their interaction with monoamine oxidase (MAO). [] These studies delve into the structure-activity relationship of these compounds and their potential as MAO inhibitors.

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